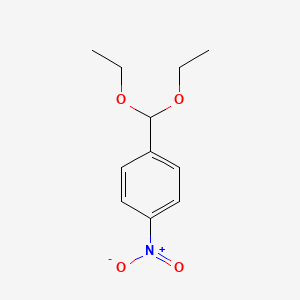
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- typically involves multi-step organic reactions The process begins with the formation of the indole core, which can be synthesized through the Fischer indole synthesis or other methods like the Bartoli indole synthesis
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Comparación Con Compuestos Similares
1H-Indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-Methyl-1H-indole-2-carboxamide: Lacks the complex side chain present in the target compound.
2-Pyridinyl-1H-indole-2-carboxamide: Contains a pyridinyl group but differs in the position and nature of other substituents.
Uniqueness: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its complex side chain and the presence of both indole and pyridine rings contribute to its versatility and potential for diverse applications.
This detailed overview provides a comprehensive understanding of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
136817-10-2 |
|---|---|
Fórmula molecular |
C22H29N5O |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
N-methyl-N-[3-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H29N5O/c1-16(2)24-19-11-7-12-23-21(19)26(3)13-8-14-27(4)22(28)20-15-17-9-5-6-10-18(17)25-20/h5-7,9-12,15-16,24-25H,8,13-14H2,1-4H3 |
Clave InChI |
BTFCOEAJLWYEQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(N=CC=C1)N(C)CCCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


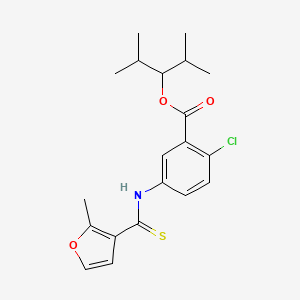
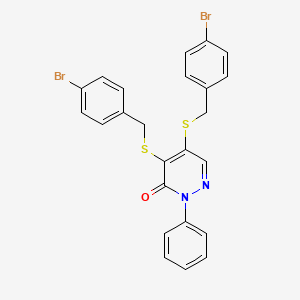
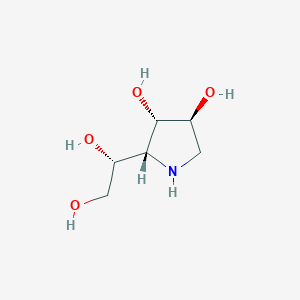
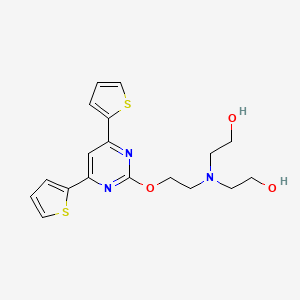

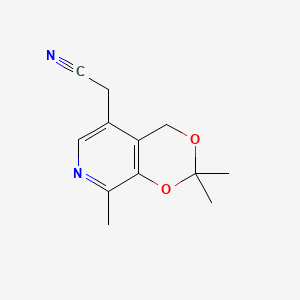

![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)



